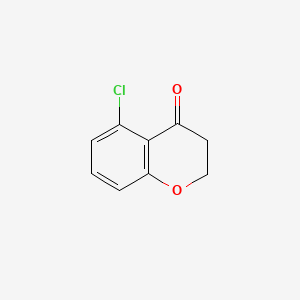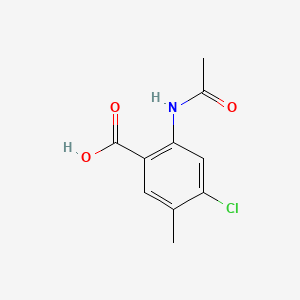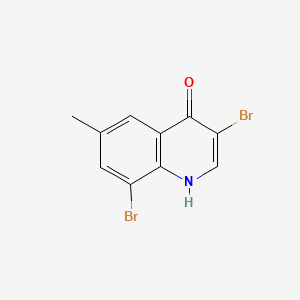
2-Bromo-3,4-dichloro-1-fluorobenzène
Vue d'ensemble
Description
“2-Bromo-3,4-dichloro-1-fluorobenzene” is a chemical compound with the CAS Number: 1365271-91-5 . It has a molecular weight of 243.89 and its IUPAC name is 2-bromo-3,4-dichloro-1-fluorobenzene .
Molecular Structure Analysis
The molecular formula of “2-Bromo-3,4-dichloro-1-fluorobenzene” is C6H2BrCl2F . The InChI code is 1S/C6H2BrCl2F/c7-5-4(10)2-1-3(8)6(5)9/h1-2H .
Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-3,4-dichloro-1-fluorobenzene” is 243.88 g/mol . It has a complexity of 122 . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has no rotatable bond count . The exact mass and monoisotopic mass are 241.87010 g/mol . The topological polar surface area is 0 Ų . It has 10 heavy atoms .
Relevant Papers
There are several papers related to “2-Bromo-3,4-dichloro-1-fluorobenzene”. One paper discusses the synthesis of mono- and dimethoxylated polychlorinated biphenyls derivatives starting from fluoroarene derivatives . This paper could provide valuable insights into the synthesis and potential applications of “2-Bromo-3,4-dichloro-1-fluorobenzene” and similar compounds.
Applications De Recherche Scientifique
Synthèse pharmaceutique
2-Bromo-3,4-dichloro-1-fluorobenzène : est un intermédiaire polyvalent dans la synthèse de composés pharmaceutiques. Sa structure halogénée en fait un précurseur précieux pour la construction de molécules complexes utilisées dans le développement de médicaments. Par exemple, il peut être utilisé dans la formation d'agents antiviraux, où les atomes d'halogène peuvent être stratégiquement remplacés ou modifiés pour créer des principes actifs (API) ayant les activités biologiques souhaitées {svg_1}.
Production de pesticides
Dans le domaine des produits agrochimiques, This compound sert d'intermédiaire dans la synthèse de pesticides. Sa structure chimique est propice à la formation de liaisons avec diverses entités organiques, conduisant à la création de composés pouvant agir comme des pesticides puissants pour protéger les cultures contre les ravageurs et les maladies {svg_2}.
Synthèse organique
Ce composé est largement utilisé en synthèse organique, en particulier dans la construction de structures organiques complexes. Il peut subir diverses réactions telles que la bromation radicalaire et la substitution nucléophile, ce qui en fait un élément de base fondamental pour la synthèse d'une large gamme de molécules organiques {svg_3}.
Science des matériaux
En science des matériaux, This compound peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les résines. Ses atomes d'halogène peuvent réagir avec différents monomères, conduisant à la formation de matériaux ayant des propriétés uniques adaptées à des applications spécifiques {svg_4}.
Chimie analytique
Les chimistes analytiques peuvent utiliser This compound comme standard ou réactif dans diverses techniques analytiques. Ses propriétés spectrales distinctes permettent son utilisation dans des méthodes telles que la chromatographie en phase gazeuse et la spectrométrie de masse pour identifier ou quantifier d'autres substances {svg_5}.
Science de l'environnement
L'étude de This compound en science de l'environnement est cruciale pour comprendre son comportement et son impact sur les écosystèmes. La recherche peut se concentrer sur ses produits de dégradation, sa persistance dans l'environnement et ses effets potentiels sur la faune et la flore {svg_6}.
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-3,4-dichloro-1-fluorobenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is especially stable due to its aromaticity .
Mode of Action
2-Bromo-3,4-dichloro-1-fluorobenzene interacts with its target through a process known as electrophilic aromatic substitution . This process involves the formation of a sigma-bond between the electrophile (2-Bromo-3,4-dichloro-1-fluorobenzene) and the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Result of Action
The result of the action of 2-Bromo-3,4-dichloro-1-fluorobenzene is the formation of a substituted benzene ring . This could potentially alter the function of the target molecule, depending on the nature of the substitution.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-3,4-dichloro-1-fluorobenzene has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is relatively stable, meaning that it can be stored for long periods of time without decomposing. A limitation is that it is toxic, meaning that it should be handled with care and used in a well-ventilated area.
Orientations Futures
The use of 2-Bromo-3,4-dichloro-1-fluorobenzene in research is likely to continue to expand, as its unique properties make it attractive for a variety of applications. Possible future directions include the use of 2-Bromo-3,4-dichloro-1-fluorobenzene in the synthesis of new pharmaceuticals, agrochemicals, dyes, and other organic compounds. It could also be used in the synthesis of new polymers, catalysts, and other materials. Additionally, further research could be conducted to investigate its biochemical and physiological effects, as well as its potential toxicity.
Méthodes De Synthèse
2-Bromo-3,4-dichloro-1-fluorobenzene is typically synthesized through a two-step process. In the first step, a bromine atom is added to a phenol group in a reaction catalyzed by a Lewis acid such as aluminum chloride. In the second step, the brominated phenol is reacted with chlorine in the presence of a base such as sodium hydroxide to form 2-Bromo-3,4-dichloro-1-fluorobenzene.
Analyse Biochimique
Biochemical Properties
2-Bromo-3,4-dichloro-1-fluorobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between 2-Bromo-3,4-dichloro-1-fluorobenzene and these enzymes often involve halogen bonding and hydrophobic interactions, which can influence the enzyme’s activity and stability .
Cellular Effects
2-Bromo-3,4-dichloro-1-fluorobenzene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2-Bromo-3,4-dichloro-1-fluorobenzene can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it may impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-3,4-dichloro-1-fluorobenzene involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 2-Bromo-3,4-dichloro-1-fluorobenzene can inhibit the activity of certain cytochrome P450 enzymes by forming stable complexes with the heme group . This interaction can result in changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3,4-dichloro-1-fluorobenzene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Bromo-3,4-dichloro-1-fluorobenzene is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of 2-Bromo-3,4-dichloro-1-fluorobenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of 2-Bromo-3,4-dichloro-1-fluorobenzene have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of dosage considerations in experimental designs.
Metabolic Pathways
2-Bromo-3,4-dichloro-1-fluorobenzene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 2-Bromo-3,4-dichloro-1-fluorobenzene may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-Bromo-3,4-dichloro-1-fluorobenzene within cells and tissues are critical for understanding its biological effects. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. For instance, it may be transported by organic anion transporters in the liver and kidneys . These interactions can influence the localization and accumulation of 2-Bromo-3,4-dichloro-1-fluorobenzene in different tissues.
Subcellular Localization
The subcellular localization of 2-Bromo-3,4-dichloro-1-fluorobenzene can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes . Understanding the subcellular localization of 2-Bromo-3,4-dichloro-1-fluorobenzene is essential for elucidating its biochemical effects.
Propriétés
IUPAC Name |
3-bromo-1,2-dichloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-5-4(10)2-1-3(8)6(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDJVKZJQRLAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742864 | |
| Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365271-91-5 | |
| Record name | 2-Bromo-3,4-dichloro-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)

![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)
![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)


![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)
![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)



